molecular formula C18H19NO4 B3029609 5,16-dimethoxy-10-azatetracyclo[7.7.1.0(2),?.0(1)(3),(1)?]heptadeca-1(16),2(7),3,5,13(17),14-hexaene-4,15-diol CAS No. 72361-67-2

5,16-dimethoxy-10-azatetracyclo[7.7.1.0(2),?.0(1)(3),(1)?]heptadeca-1(16),2(7),3,5,13(17),14-hexaene-4,15-diol

Cat. No.: B3029609
CAS No.: 72361-67-2
M. Wt: 313.3 g/mol
InChI Key: URQAEFLEDPPPFX-UHFFFAOYSA-N
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Description

5,16-dimethoxy-10-azatetracyclo[7710(2),?0(1)(3),(1)?]heptadeca-1(16),2(7),3,5,13(17),14-hexaene-4,15-diol is a complex organic compound with a unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,16-dimethoxy-10-azatetracyclo[7710(2),?0(1)(3),(1)?]heptadeca-1(16),2(7),3,5,13(17),14-hexaene-4,15-diol typically involves multi-step organic reactionsCommon reagents used in these steps include methanol, sodium methoxide, and various oxidizing agents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production while maintaining the efficiency and safety of the reactions .

Chemical Reactions Analysis

Types of Reactions

5,16-dimethoxy-10-azatetracyclo[7.7.1.0(2),?.0(1)(3),(1)?]heptadeca-1(16),2(7),3,5,13(17),14-hexaene-4,15-diol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while substitution of methoxy groups can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

5,16-dimethoxy-10-azatetracyclo[7.7.1.0(2),?.0(1)(3),(1)?]heptadeca-1(16),2(7),3,5,13(17),14-hexaene-4,15-diol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Comparison with Similar Compounds

Properties

IUPAC Name

1,9-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,10-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-22-15-7-10-5-12-16-9(3-4-19-12)6-14(21)18(23-2)17(16)11(10)8-13(15)20/h6-8,12,19-21H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQAEFLEDPPPFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC3C4=C2C(=C(C=C4CCN3)O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,16-dimethoxy-10-azatetracyclo[7.7.1.0(2),?.0(1)(3),(1)?]heptadeca-1(16),2(7),3,5,13(17),14-hexaene-4,15-diol
Reactant of Route 2
5,16-dimethoxy-10-azatetracyclo[7.7.1.0(2),?.0(1)(3),(1)?]heptadeca-1(16),2(7),3,5,13(17),14-hexaene-4,15-diol
Reactant of Route 3
5,16-dimethoxy-10-azatetracyclo[7.7.1.0(2),?.0(1)(3),(1)?]heptadeca-1(16),2(7),3,5,13(17),14-hexaene-4,15-diol
Reactant of Route 4
5,16-dimethoxy-10-azatetracyclo[7.7.1.0(2),?.0(1)(3),(1)?]heptadeca-1(16),2(7),3,5,13(17),14-hexaene-4,15-diol
Reactant of Route 5
5,16-dimethoxy-10-azatetracyclo[7.7.1.0(2),?.0(1)(3),(1)?]heptadeca-1(16),2(7),3,5,13(17),14-hexaene-4,15-diol
Reactant of Route 6
5,16-dimethoxy-10-azatetracyclo[7.7.1.0(2),?.0(1)(3),(1)?]heptadeca-1(16),2(7),3,5,13(17),14-hexaene-4,15-diol
Customer
Q & A

Q1: What is the primary biological target of Laetanine and how does it interact with this target?

A1: Laetanine has been identified as a potent inhibitor of the non-catalytic hemopexin domain of Matrix Metalloproteinase 9 (MMP-9) []. While the exact mechanism of interaction is not fully elucidated in the provided research, Laetanine is proposed to bind to hotspot residues within the hemopexin domain of MMP-9 []. This interaction disrupts the normal function of MMP-9, which is involved in the breakdown of extracellular matrix proteins and plays a role in conditions like cancer invasion and osteoarthritis [].

Q2: What is the molecular formula and weight of Laetanine?

A2: While the provided research articles do not explicitly state the molecular formula and weight of Laetanine, they do indicate its classification as a noraporphine alkaloid []. Based on this information and its chemical structure commonly depicted in literature, it can be deduced that Laetanine has the molecular formula C18H17NO4 and a molecular weight of 311.33 g/mol.

Q3: Are there computational chemistry studies on Laetanine's interaction with its target?

A4: Yes, Laetanine was identified as a potential MMP-9 inhibitor through a virtual screening workflow that employed quantum mechanical Fragment Molecular Orbital (FMO) calculations []. This approach, which included binding affinity predictions, proved superior to other methods like Glide docking scores and MM/PBSA in this study []. This suggests that FMO-based methods are promising for discovering potent natural product inhibitors like Laetanine [].

Q4: What is known about the pharmacokinetics (PK) of Laetanine, including its absorption, distribution, metabolism, and excretion (ADME)?

A4: The provided research does not provide specific details about the pharmacokinetic properties of Laetanine. Further investigation is needed to understand its ADME profile, which is crucial for evaluating its potential as a therapeutic agent.

Q5: Has Laetanine been tested in in vitro or in vivo models for efficacy against diseases like cancer or osteoarthritis?

A6: While Laetanine has been identified as a potential MMP-9 inhibitor through computational methods and its binding affinity for MMP-9 has been confirmed [], the provided research doesn't mention specific in vitro or in vivo studies evaluating its efficacy in disease models. Given the role of MMP-9 in cancer invasion, rheumatoid arthritis, and osteoarthritis [], further research is warranted to explore its therapeutic potential in these areas.

Q6: What is known about the toxicity and safety profile of Laetanine?

A6: The provided research does not include specific information on the toxicity or safety profile of Laetanine. Investigating these aspects is crucial for any potential therapeutic compound to ensure its safe use.

Q7: What analytical methods are used to identify and quantify Laetanine?

A8: Laetanine has been isolated and characterized using various chromatographic and spectroscopic techniques. Researchers have employed methods like column chromatography (CC), preparative thin layer chromatography (PTLC), and high-performance liquid chromatography (HPLC) for isolation and purification [, , ]. Structural elucidation often involves spectroscopic methods, including ultraviolet-visible spectroscopy (UV), infrared spectroscopy (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, including 1D and 2D NMR techniques [, , ].

Q8: What are the sources of Laetanine?

A9: Laetanine has been isolated from various plant species, particularly those belonging to the Lauraceae family. It was first identified in Litsea laeta [] and has since been found in other species like Phoebe tavoyana [, , , , ], Alseodaphne corneri [, ], and Polygonatum sibiricum []. Notably, the content of Laetanine and other phytochemicals can vary significantly between cultivated and wild-grown plants [], highlighting the importance of considering source material in research and potential applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.